tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate
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Overview
Description
tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate: is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds. The presence of the bromomethyl group in this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methylisoindoline-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the carboxylic acid derivative.
Scientific Research Applications
Chemistry: tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution makes it a versatile building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of bromomethyl groups on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can be tested for their pharmacological properties.
Medicine: The compound is explored for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific derivatives and modifications.
Comparison with Similar Compounds
tert-Butyl 4-(chloromethyl)isoindoline-2-carboxylate: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate: Contains a hydroxymethyl group, making it less reactive than the bromomethyl derivative.
tert-Butyl 4-(methyl)isoindoline-2-carboxylate: Lacks the halogen group, resulting in different reactivity and applications.
Uniqueness: The presence of the bromomethyl group in tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate makes it more reactive compared to its chloromethyl and hydroxymethyl counterparts. This increased reactivity allows for a broader range of chemical transformations and applications in organic synthesis.
Properties
Molecular Formula |
C14H18BrNO2 |
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Molecular Weight |
312.20 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h4-6H,7-9H2,1-3H3 |
InChI Key |
RGMMAJGYYSGCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CBr |
Origin of Product |
United States |
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